

A Technical Guide to 4-Nitrophthalic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *4-Nitrophthalic acid*

Cat. No.: *B020862*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of **4-Nitrophthalic acid**, a key intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its role as a precursor in the synthesis of therapeutic agents.

Core Chemical and Physical Properties

4-Nitrophthalic acid, with the CAS number 610-27-5, is a dicarboxylic acid featuring a nitro group on the benzene ring.[1][2] Its chemical structure lends it to a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules.[3] The compound typically appears as a light-beige or yellow to beige crystalline powder.[4][5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **4-Nitrophthalic acid**, providing a ready reference for laboratory use.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ NO ₆	[2][4][6]
Molecular Weight	211.13 g/mol	[6][7]
Melting Point	159-161 °C	[7]
Boiling Point	459.5 °C at 760 mmHg	[2]
Solubility in Water	880 g/L at 20 °C	[8]
pK _{a1}	2.11 (25 °C)	[9]
Appearance	Light-beige to yellow crystalline powder	[4][9]
CAS Number	610-27-5	[2]

Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of **4-Nitrophthalic acid**. The following is a summary of available spectral data:

- ¹H NMR: Spectra are available, typically showing signals in the aromatic region corresponding to the protons on the benzene ring.[10][11][12]
- ¹³C NMR: Spectral data is available for the characterization of the carbon skeleton.[13]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the nitro group N-O stretches.[14][15][16]
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **4-Nitrophthalic acid** are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalimide

This protocol details the hydrolysis of 4-nitrophthalimide to yield **4-Nitrophthalic acid**.[\[1\]](#)

Materials:

- 4-Nitrophthalimide
- Sodium hydroxide (NaOH)
- Concentrated nitric acid (HNO₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Alcohol-free ether
- Water

Procedure:

- In a suitable reaction vessel, dissolve 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water.
- Add 80 g (0.416 mole) of 4-nitrophthalimide to the sodium hydroxide solution.
- Heat the mixture to a rapid boil and maintain a gentle boil for ten minutes.
- Carefully neutralize the solution to a barely acidic pH to litmus paper using concentrated nitric acid.
- Add an additional 70 mL of concentrated nitric acid to the solution.
- Boil the solution for another three minutes.
- Cool the solution to below room temperature.

- Transfer the cooled solution to a 1-L separatory funnel and extract with two 300-mL portions of alcohol-free ether. Ensure thorough mixing during extraction.
- Dry the combined ether extracts over anhydrous sodium sulfate.
- Distill the ether until solid begins to separate.
- Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.
- The resulting white crystals of **4-nitrophthalic acid** can be collected. The expected yield is 85–87 g (96–99%).[\[1\]](#)



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Experimental workflow for the synthesis of **4-Nitrophthalic acid** from 4-Nitrophthalimide.

Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalonitrile

This method describes the hydrolysis of 4-nitrophthalonitrile in an ionic liquid.[\[2\]](#)

Materials:

- 4-Nitrophthalonitrile
- 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄) ionic liquid
- Water
- Crushed ice

Procedure:

- Dissolve 2 mmol of 4-nitrophthalonitrile in 5 mL of [bmim]HSO₄ ionic liquid in a reaction vessel.
- Heat the reaction mixture to 60-65 °C for 1-3 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing water and crushed ice to precipitate the product.
- Collect the precipitate by filtration.
- Dry the collected solid to obtain **4-Nitrophthalic acid**. The reported yield is typically greater than 90%.^[2]

[Click to download full resolution via product page](#)*Experimental workflow for the synthesis of **4-Nitrophthalic acid** from 4-Nitrophthalonitrile.*

General Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for effective purification.

General Procedure:

- Select a suitable solvent or solvent system in which **4-Nitrophthalic acid** is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ether and ethyl acetate have been reported as suitable solvents.^[9]

- Dissolve the crude **4-Nitrophthalic acid** in the minimum amount of the hot solvent to form a saturated solution.
- If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
- Further cool the solution in an ice bath to maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold, pure solvent.
- Dry the crystals thoroughly to remove any residual solvent.

Application in Drug Development: Synthesis of Apremilast Precursors

4-Nitrophthalic acid serves as an important intermediate in the pharmaceutical industry, notably in the synthesis of Apremilast, a medication used for treating certain inflammatory conditions. A key step in the synthesis of Apremilast involves the use of 3-acetamidophthalic anhydride. While the direct conversion of **4-nitrophthalic acid** is not detailed, a plausible synthetic route involves the reduction of the nitro group to an amine, followed by acetylation and dehydration. The following section outlines the synthesis of a key Apremilast precursor from the isomeric 3-nitrophthalic acid, illustrating a relevant synthetic pathway for drug development professionals.

Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid

This protocol describes the reduction of 3-nitrophthalic acid to 3-aminophthalic acid.

Materials:

- 3-Nitrophthalic acid

- Methanol
- Platinic oxide (PtO_2)
- Hydrogen gas (H_2)

Procedure:

- Dissolve 13 g (0.062 mole) of recrystallized 3-nitrophthalic acid in 200 mL of methanol.
- Add 50 mg of platinic oxide to the solution.
- Hydrogenate the mixture at 25 psi until the hydrogen uptake ceases (approximately one hour).
- Filter the reaction mixture to remove the catalyst.
- Evaporate the solvent to yield solid 3-aminophthalic acid.

Synthesis of 3-Acetamidophthalic Anhydride from 3-Aminophthalic Acid

This procedure outlines the conversion of 3-aminophthalic acid to 3-acetamidophthalic anhydride.

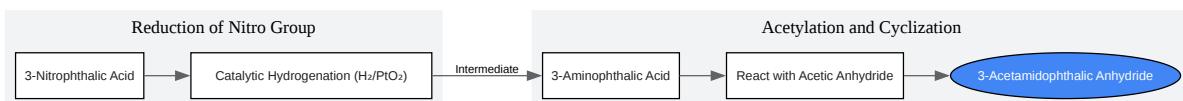
Materials:

- 3-Aminophthalic acid
- Acetic anhydride

Procedure:

- Add 3-aminophthalic acid to acetic anhydride in a suitable reaction vessel.
- Heat the mixture with stirring to 120 °C until the system becomes a clear solution.
- Maintain the temperature and continue the reaction until completion.

- Cool the reaction system to a temperature between -20 °C and 25 °C.
- Stir the mixture to induce crystallization.
- Separate the solid product by filtration.
- Wash the isolated solid with a suitable solvent.
- Dry the product under vacuum to obtain 3-acetamidophthalic anhydride.



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Logical workflow for the synthesis of an Apremilast precursor from 3-Nitrophthalic acid.

Safety and Handling

4-Nitrophthalic acid is considered a hazardous substance.^[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.^[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.^[1] Work should be conducted in a well-ventilated area or a fume hood.^[10] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Conclusion

4-Nitrophthalic acid is a versatile chemical intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer practical methods for its synthesis and purification. Its significance in the pharmaceutical industry, particularly as a precursor for drugs like Apremilast, underscores its importance for researchers and professionals in drug development. Proper safety precautions are essential when handling this compound. This technical guide serves as a valuable resource for understanding and utilizing **4-Nitrophthalic acid** in a research and development setting.

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